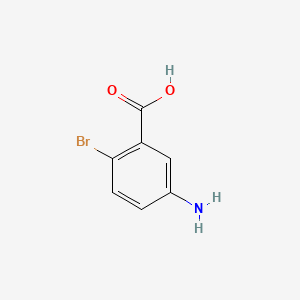
5-Bromo-2-iodo-benzotrifluorure
Vue d'ensemble
Description
5-Bromo-2-iodobenzotrifluoride (BIBF) is a widely used fluorinated organic compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis and is used in a variety of biochemical and physiological experiments. It is also used as a catalyst in the production of pharmaceuticals. BIBF is an important reagent in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and other compounds.
Applications De Recherche Scientifique
Synthèse organique
5-Bromo-2-iodo-benzotrifluorure: est un réactif précieux en synthèse organique. Il sert de précurseur à divers composés aryltrifluorométhyles, qui sont essentiels dans les produits pharmaceutiques et les produits agrochimiques. Sa structure halogénée permet des réactions de couplage de Suzuki, où il peut être utilisé pour créer des motifs biaryles que l'on trouve couramment dans les diodes électroluminescentes organiques (OLED) et les cristaux liquides .
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour la synthèse de molécules biologiquement actives. Son incorporation dans les molécules peut améliorer leur stabilité métabolique et leur perméabilité membranaire, ce qui en fait un élément important dans le développement de nouveaux médicaments .
Science des matériaux
Le groupe trifluorométhyle dans le This compound confère des propriétés uniques aux matériaux, telles qu'une stabilité thermique et une hydrophobie accrues. Cela en fait un élément essentiel dans la création de polymères et de revêtements avancés .
Recherche en protéomique
Ce composé est également utilisé dans la recherche en protéomique comme produit spécialisé. Il peut être utilisé dans des études de marquage des protéines et de réticulation pour comprendre les interactions et les fonctions des protéines .
Chimie computationnelle
This compound: est utilisé en chimie computationnelle pour la modélisation moléculaire. Des programmes comme Amber et GROMACS l'utilisent pour simuler le comportement des composés halogénés dans divers environnements, aidant à prédire les propriétés moléculaires .
Chimie analytique
En chimie analytique, il est utilisé comme étalon dans les techniques de RMN, de HPLC, de LC-MS et de UPLC. Ces méthodes nécessitent des composés purs pour calibrer les instruments et valider les méthodes, assurant des mesures précises d'autres substances .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Bromo-2-iodobenzotrifluoride is primarily used in the field of organic synthesis . Its purpose in this field involves its ability to act as a reagent or building block in various chemical reactions .
Mode of Action
The mode of action of 5-Bromo-2-iodobenzotrifluoride in organic synthesis depends on the specific reaction it is involved in . As a reagent or building block, it interacts with other molecules to form new compounds.
Result of Action
The molecular and cellular effects of 5-Bromo-2-iodobenzotrifluoride’s action would depend on the specific chemical reactions it is involved in. As a reagent or building block in organic synthesis, it contributes to the formation of new compounds .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-iodobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s bromine and iodine atoms make it a versatile reagent in cross-coupling reactions, such as Suzuki and Stille couplings . These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
In cellular systems, 5-Bromo-2-iodobenzotrifluoride has been observed to influence cell function by modulating cell signaling pathways and gene expression. The compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . Additionally, it has been shown to impact cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-iodobenzotrifluoride involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and iodine atoms can participate in nucleophilic substitution reactions, resulting in the modification of enzyme active sites . This interaction can alter enzyme activity and subsequently affect cellular processes. Furthermore, 5-Bromo-2-iodobenzotrifluoride can influence gene expression by binding to DNA or RNA, leading to changes in transcription and translation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-iodobenzotrifluoride can change over time due to its stability and degradation properties. The compound is relatively stable when stored in a dark, dry place at 2-8°C . Prolonged exposure to light and moisture can lead to its degradation, affecting its reactivity and efficacy in biochemical assays. Long-term studies have shown that 5-Bromo-2-iodobenzotrifluoride can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-iodobenzotrifluoride in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects are crucial for determining the safe and effective use of 5-Bromo-2-iodobenzotrifluoride in preclinical studies.
Metabolic Pathways
5-Bromo-2-iodobenzotrifluoride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, affecting their function and stability.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-iodobenzotrifluoride is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Subcellular Localization
The subcellular localization of 5-Bromo-2-iodobenzotrifluoride is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns can affect the compound’s activity and function, providing insights into its mechanism of action in cellular systems.
Propriétés
IUPAC Name |
4-bromo-1-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIZUXGKTNJZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378434 | |
| Record name | 5-Bromo-2-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364-12-5 | |
| Record name | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 364-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)



![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)
